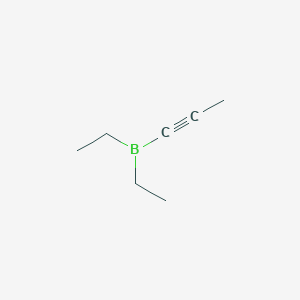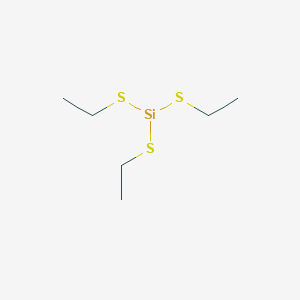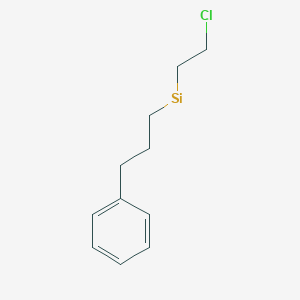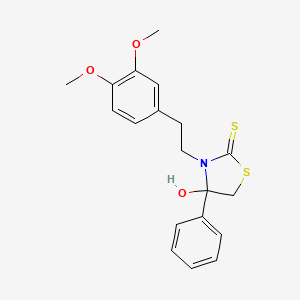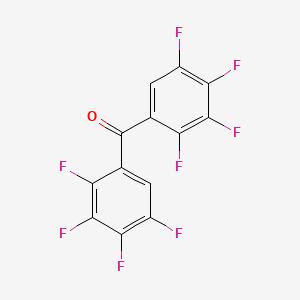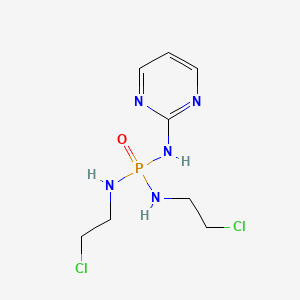![molecular formula C14H18BrNO2 B14707166 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione CAS No. 15025-38-4](/img/structure/B14707166.png)
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bromine atom, a nitrogen atom, and two oxygen atoms, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 11-Chloro-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 11-Iodo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 14-Azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione without halogen substitution
Uniqueness
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity .
Propiedades
Número CAS |
15025-38-4 |
|---|---|
Fórmula molecular |
C14H18BrNO2 |
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
11-bromo-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione |
InChI |
InChI=1S/C14H18BrNO2/c15-10-4-8-14(9-5-10)11(17)13(12(18)16-14)6-2-1-3-7-13/h4,8,10H,1-3,5-7,9H2,(H,16,18) |
Clave InChI |
DJWNQNIHQSUQBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)C3(CCC(C=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


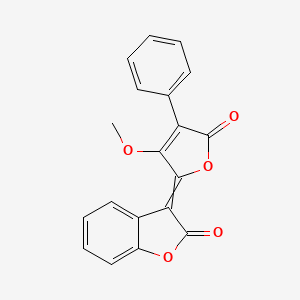
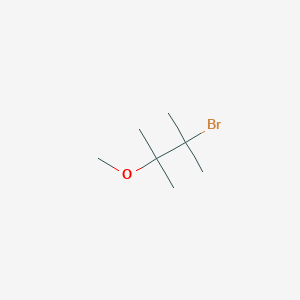
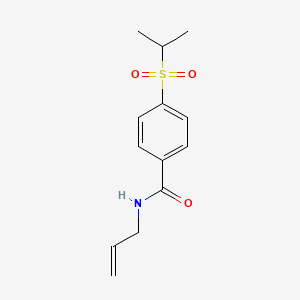
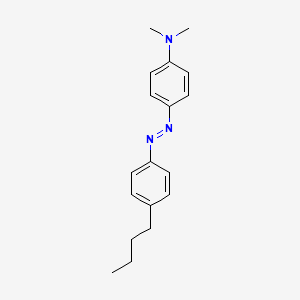
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
